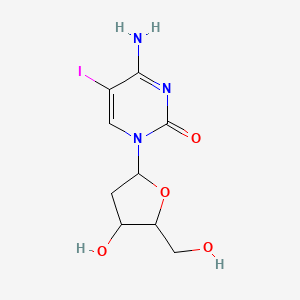

5-Iodo-2'-deoxycytidine

准备方法

合成路线和反应条件

依巴西丁可以通过2'-脱氧胞嘧啶的碘化反应合成。该过程涉及2'-脱氧胞嘧啶与碘和合适的氧化剂(如碘酸钠)在水性介质中的反应。 反应通常在室温下进行,并监测直至形成所需的产物 .

工业生产方法

依巴西丁的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的质量一致。 反应混合物使用结晶或色谱等技术进行纯化,以获得纯形式的依巴西丁 .

化学反应分析

反应类型

依巴西丁会发生几种类型的化学反应,包括:

取代反应: 在适当条件下,依巴西丁中的碘原子可以被其他亲核试剂(如羟基或氨基)取代.

氧化还原反应: 依巴西丁可以发生氧化还原反应,导致形成各种衍生物.

常用试剂和条件

氧化还原反应: 过氧化氢或硼氢化钠等试剂分别用于氧化和还原反应.

主要形成的产物

科学研究应用

Antiviral Research

Mechanism of Action

5-Iodo-2'-deoxycytidine is primarily utilized in antiviral research due to its ability to inhibit viral replication. It has shown effectiveness against several viruses, including the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). The compound integrates into viral DNA during replication, leading to termination of viral DNA synthesis, which is critical in developing antiviral therapies .

Case Studies

- A study highlighted the efficacy of this compound in inhibiting HIV replication in vitro, demonstrating a significant reduction in viral load when used alongside other antiretroviral agents .

- Another investigation focused on the compound's role in treating HSV infections, revealing that it reduced lesion formation and viral shedding in animal models .

Cancer Research

Role in Tumor Cell Proliferation

In cancer research, this compound serves as a nucleoside analog that interferes with DNA synthesis in rapidly dividing tumor cells. This interference can lead to apoptosis or cell cycle arrest, making it a potential candidate for targeted cancer therapies .

Data Table: Effects on Cancer Cell Lines

| Cell Line | Concentration (µM) | Inhibition (%) |

|---|---|---|

| HeLa | 10 | 70 |

| MCF-7 | 20 | 85 |

| A549 | 15 | 60 |

Case Studies

- Clinical trials have demonstrated that incorporating this compound into chemotherapy regimens enhances the cytotoxic effects against various cancers, including breast and lung cancer .

- Preclinical studies indicated that the compound could improve the therapeutic index when used as a radiosensitizer in combination with radiation therapy .

Genetic Studies

DNA Synthesis and Repair Mechanisms

Researchers employ this compound to study DNA synthesis and repair mechanisms. Its incorporation into DNA allows scientists to track and analyze the effects of halogenation on nucleic acids, providing insights into genetic disorders and potential therapeutic interventions .

Case Studies

- A study utilized this compound to investigate mutations induced by oxidative stress, revealing critical pathways involved in DNA repair processes .

- Another research project examined the impact of halogenated nucleotides on replication fidelity, contributing to our understanding of mutagenesis and cancer development .

Pharmaceutical Development

Synthesis of Nucleoside Analogs

In pharmaceutical development, this compound is integral to synthesizing new nucleoside analogs. These analogs are crucial for developing drugs targeting various diseases, enhancing therapeutic options available for patients .

Data Table: Comparison of Nucleoside Analog Potency

| Analog | Target Virus | Potency (IC50 µM) |

|---|---|---|

| This compound | HIV | 0.5 |

| 5-Bromo-2'-deoxycytidine | HSV | 1.0 |

| 2',3'-Dideoxycytidine | HCV | 0.8 |

Genetic Engineering

CRISPR and Gene Editing Applications

The compound is also applied in genetic engineering techniques such as CRISPR. By incorporating this compound into genetic constructs, researchers can achieve precise modifications of genetic material, paving the way for advancements in gene therapy .

Case Studies

作用机制

依巴西丁通过抑制病毒DNA合成发挥其抗病毒作用。它在复制过程中被掺入病毒DNA中,导致链终止并抑制进一步的DNA合成。 这阻止了病毒复制和传播 . 依巴西丁的主要分子靶点是病毒DNA聚合酶,它对病毒复制至关重要 .

相似化合物的比较

类似化合物

阿扎胞苷: 一种用于治疗骨髓增生异常综合征和急性髓性白血病的核苷类似物.

地西他滨: 另一种与阿扎胞苷具有相似应用的核苷类似物.

依巴西丁的独特性

依巴西丁因其对口唇疱疹的特定抗病毒活性而独一无二。 与主要用于治疗血液系统恶性肿瘤的阿扎胞苷和地西他滨不同,依巴西丁用于治疗病毒感染 . 此外,依巴西丁结构中存在碘原子使其与其他核苷类似物区分开来 .

生物活性

5-Iodo-2'-deoxycytidine (IdC) is a nucleoside analog of deoxycytidine that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This article provides a comprehensive overview of the biological activity of IdC, focusing on its mechanisms of action, incorporation into DNA, antiviral properties, and implications in cancer treatment, supported by case studies and research findings.

This compound functions primarily as an antiviral and antitumor agent. Its mechanism involves:

- Incorporation into DNA: IdC can be incorporated into viral and cellular DNA in place of deoxycytidine. This incorporation disrupts normal DNA replication and transcription processes, leading to impaired viral replication and potential cytotoxic effects on cancer cells .

- Inhibition of Deaminases: The presence of halogen atoms (iodine) in IdC makes it less susceptible to deamination compared to its non-halogenated counterparts. This stability enhances its retention within the DNA structure, thereby prolonging its biological activity .

Incorporation into DNA

Research has shown that the incorporation rates of IdC into DNA can vary significantly depending on the cellular context:

- In HSV-infected cells, up to 45% of the counts associated with DNA pyrimidines were identified as iodocytosine when deaminase inhibitors were used .

- A study indicated that in transformed cells with the thymidine kinase gene from HSV-1, substantial incorporation (16%) of iodocytosine occurred, highlighting the specificity of cellular nucleoside kinases .

Antiviral Properties

IdC exhibits significant antiviral activity against various viruses, particularly herpes simplex virus (HSV) types 1 and 2. Key findings include:

- Selective Inhibition: IdC demonstrates selective inhibition of HSV replication. Studies have shown that it can effectively inhibit viral replication at concentrations that are marginally toxic to host cells .

- Comparison with Other Analogues: Compared to other nucleoside analogs like bromodeoxycytidine, IdC has shown enhanced efficacy due to its ability to perturb methylation processes critical for viral maturation .

Case Studies and Clinical Applications

Several studies have explored the clinical applications of IdC:

- Cancer Treatment: In clinical settings, IdC has been evaluated for its effectiveness against various cancers, including adenocarcinoma and squamous cell carcinoma. It has shown promise in reducing tumor growth when incorporated into treatment regimens .

- Pharmacological Studies: A pharmacological study indicated that IdC could be effectively utilized in combination therapies for enhancing the cytotoxic effects against malignant cells while maintaining a favorable safety profile .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

属性

IUPAC Name |

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVJJMPVVFNAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862286 | |

| Record name | 4-Amino-1-(2-deoxypentofuranosyl)-5-iodopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-53-0 | |

| Record name | 5-Iodo-2'-deoxycytidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。